1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide
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Overview
Description
Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
Numerous methods for the synthesis of pyrimidines are described . For instance, CuCl and 6-methylpicolinic acid were used as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes to synthesize pyrrolo[2,3-d]pyrimidines .Chemical Reactions Analysis
Pyrimidines can undergo a variety of chemical reactions. Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .Scientific Research Applications
Synthesis and Chemical Properties
Several studies have highlighted the synthesis and exploration of chemical properties of compounds structurally related to 1-(3-methoxypropyl)-N,N-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide. For instance, research has shown the synthesis of novel heterocyclic compounds derived from visnaginone and khellinone, exhibiting anti-inflammatory and analgesic activities. These compounds, including benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines, have been studied for their potential COX-1/COX-2 inhibition, providing a basis for further pharmacological research (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Antiviral and Antifungal Activities
Compounds with a pyrrolo[2,3-d]pyrimidine core have been investigated for their antiviral properties. A study on the synthesis of non-nucleoside analogs of toyocamycin, sangivamycin, and thiosangivamycin demonstrated that certain substituents on the pyrrolo[2,3-d]pyrimidine ring are crucial for antiviral activity against human cytomegalovirus (HCMV) and herpes simplex virus (HSV-1), suggesting their potential application in antiviral drug development (Renau et al., 1996). Additionally, new pyrido[2,3-d]pyrimidines have shown significant antifungal activities, indicating their potential as antifungal agents (Hanafy, 2011).
Mechanism of Action
Future Directions
Properties
IUPAC Name |
6-(3-methoxypropyl)-N,N-dimethyl-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c1-19(2)17(23)13-11-12-15(20(13)9-6-10-24-3)18-14-7-4-5-8-21(14)16(12)22/h4-5,7-8,11H,6,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACERMUNUPZZQML-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC2=C(N1CCCOC)N=C3C=CC=CN3C2=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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